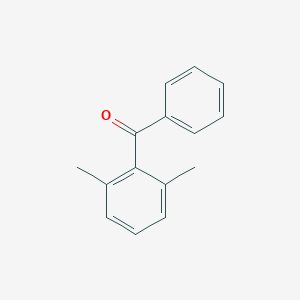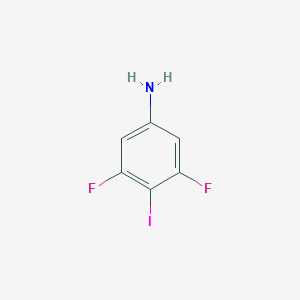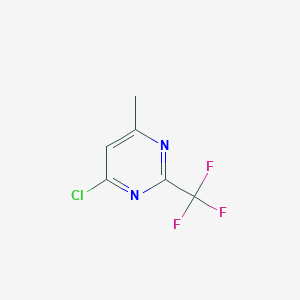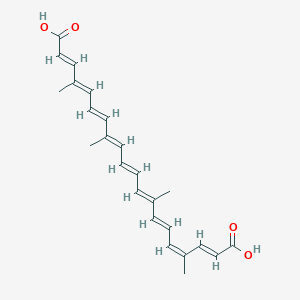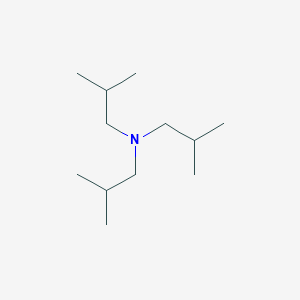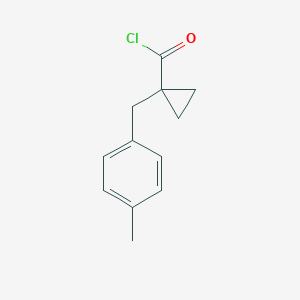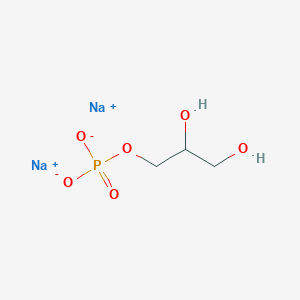
グリセロリン酸ナトリウム
概要
説明
Sodium glycerophosphate is a chemical compound that is widely used in scientific research. It is a salt of glycerophosphoric acid and sodium, and is commonly used as a buffer in biochemical and physiological experiments.
科学的研究の応用
低リン酸血症の治療
グリセロリン酸ナトリウムは、臨床的に低リン酸血症の治療または予防に使用されます . 低リン酸血症は、血液中のリン酸塩レベルが低いことを特徴とする状態であり、筋肉の衰弱や神経機能障害を引き起こす可能性があります。
中心静脈栄養におけるリン酸源
グリセロリン酸ナトリウムは、中心静脈栄養におけるリン酸源として使用されることが示されています . アミノ酸、デキストロース、脂質エマルジョン、その他の電解質と組み合わせて使用されます。中心静脈栄養は、消化器系をバイパスする給餌方法であり、食事から栄養を摂取できない患者に使用されます。
無機リン酸の供与体
グリセロリン酸ナトリウムは無機リン酸の供与体として作用します . これは、体内のさまざまな生化学反応において重要です。
脂質生合成の中間体
グリセロリン酸ナトリウムの基本分子であるグリセロリン酸は、ジアシルグリセロール、トリアシルグリセロール、およびグリセロリン脂質の合成に重要な基質です . これらは、細胞膜の重要な構成要素であり、細胞シグナル伝達において重要な役割を果たします。
脂質シグナル伝達と膜ダイナミクスにおける役割
グリセロリン酸は、脂質生合成の中間体としての役割に加えて、脂質シグナル伝達と膜ダイナミクスにおいてさまざまな機能を持っています . さまざまなシグナル伝達タンパク質に結合し、それらが他のタンパク質を標的にするのを助け、膜輸送の調節因子として機能することができます。
温度感受性ヒドロゲルの成分
β-グリセロリン酸ナトリウムで中和されたキトサンをベースとする温度感受性注入可能なヒドロゲルは、薬物送達と組織再生のための生体材料として研究されてきました . これらのヒドロゲルは、薬物を制御された方法で送達し、組織再生のための細胞の増殖と分化をサポートする可能性を秘めています。
作用機序
Target of Action
Sodium glycerophosphate primarily targets the body’s phosphate levels. It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate .
Mode of Action
Sodium glycerophosphate acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .
Biochemical Pathways
The main biochemical pathway involved in the action of sodium glycerophosphate is the sequential acylation of glycerol-3-phosphate (Gro3P). In this pathway, glycerophosphate acyltransferases catalyze the first step in the synthesis of glycerophosphate . Additionally, glycerophosphate can be synthesized by the de novo dihydroxyacetone phosphate (DHAP) pathway .
Pharmacokinetics
The absorption of sodium glycerophosphate results in a peak serum phosphate concentration reached in 4 hours . Glycerophosphate is metabolized through hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .
Result of Action
The primary result of sodium glycerophosphate’s action is the increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body . This process helps to treat or prevent low phosphate levels, which is crucial for various body functions including energy production, nerve function, and bone growth.
Action Environment
The action of sodium glycerophosphate is influenced by the activity of serum alkaline phosphatases in the body . The hydrolysis of glycerophosphate occurs maximally at a plasma concentration of > 0.7 mmol/L . Environmental factors such as the presence of other medications, the patient’s overall health status, and specific genetic factors can also influence the compound’s action, efficacy, and stability.
Safety and Hazards
Sodium glycerophosphate can be dangerous if taken in large doses, as it can cause nausea, vomiting, diarrhea, and abdominal pain . It can also cause an electrolyte imbalance, which can lead to muscle weakness, confusion, and irregular heartbeat . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water . If inhaled or ingested, medical attention should be sought immediately .
生化学分析
Biochemical Properties
Sodium glycerophosphate acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .
Cellular Effects
Sodium glycerophosphate is indicated for use as a source of phosphate in total parenteral nutrition . It is used in combination with amino acids, dextrose, lipid emulsions, and other electrolytes .
Molecular Mechanism
The molecular mechanism of Sodium glycerophosphate involves its role as a donor of inorganic phosphate . Glycerophosphate is hydrolyzed to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity .
Temporal Effects in Laboratory Settings
It is known that peak serum phosphate concentration is reached in 4 hours .
Dosage Effects in Animal Models
It is generally recognized as safe and several sodium salts are already included in Annex II of Council Regulation (EC) 2377/90 for all food-producing species .
Metabolic Pathways
Sodium glycerophosphate is involved in the metabolic pathway of glycerol-3-phosphate (Gro3P). In mammalian cells, glycerophosphate acyltransferases catalyze the first step in this synthesis .
Transport and Distribution
It is known that it is used as a source of phosphate in total parenteral nutrition .
Subcellular Localization
It is known that it is used as a source of phosphate in total parenteral nutrition .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium glycerophosphate can be achieved through the reaction of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Glycerol", "Phosphoric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Mix glycerol and phosphoric acid in a reaction vessel", "Heat the mixture to 120-130°C for 4-5 hours to form glycerophosphoric acid", "Cool the mixture to room temperature and add sodium hydroxide solution to neutralize the mixture", "Filter the resulting solution to remove any solid impurities", "Concentrate the solution under reduced pressure to obtain Sodium glycerophosphate as a white crystalline solid" ] } | |
CAS番号 |
1334-74-3 |
分子式 |
C3H9Na2O7P |
分子量 |
234.05 g/mol |
IUPAC名 |
disodium;3-phosphonooxypropane-1,2-diolate;hydrate |
InChI |
InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1; |
InChIキー |
LBDWSTFIMYEJKD-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
正規SMILES |
C(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+] |
その他のCAS番号 |
1334-74-3 1555-56-2 |
物理的記述 |
Solid; [Sigma-Aldrich MSDS] |
関連するCAS |
57-03-4 (Parent) |
溶解性 |
Soluble |
同義語 |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



